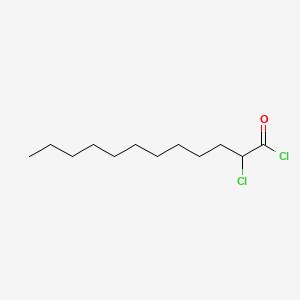
2-Chlorododecanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorododecanoyl chloride is an organic compound with the molecular formula C12H22Cl2O. It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the second carbon and the carboxyl group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
2-Chlorododecanoyl chloride can be synthesized through the chlorination of dodecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the dodecanoic acid is treated with the chlorinating agent, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or carbon dioxide (CO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2-Chlorododecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chlorododecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous base.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Chlorododecanoic Acid: Formed from hydrolysis.
科学研究应用
2-Chlorododecanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and surfactants with specific properties.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
作用机制
The mechanism of action of 2-Chlorododecanoyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The chlorine atom at the second carbon enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
相似化合物的比较
Similar Compounds
- 2-Chlorolauryl chloride
- 2-Chlorododecanoic acid
- Dodecanoyl chloride
Comparison
2-Chlorododecanoyl chloride is unique due to the presence of both a chlorine atom and an acyl chloride functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-Chlorododecanoic acid lacks the acyl chloride group, limiting its reactivity in nucleophilic substitution reactions. Similarly, dodecanoyl chloride does not have the chlorine atom, which reduces its electrophilicity and reactivity .
属性
CAS 编号 |
59117-77-0 |
|---|---|
分子式 |
C12H22Cl2O |
分子量 |
253.21 g/mol |
IUPAC 名称 |
2-chlorododecanoyl chloride |
InChI |
InChI=1S/C12H22Cl2O/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3 |
InChI 键 |
KYDQZTVYWBOPGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



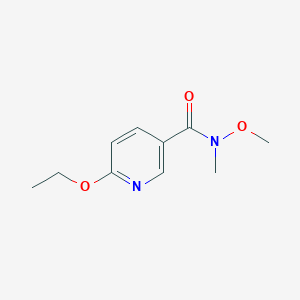
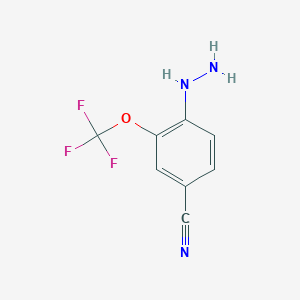


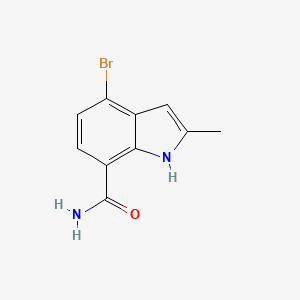
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
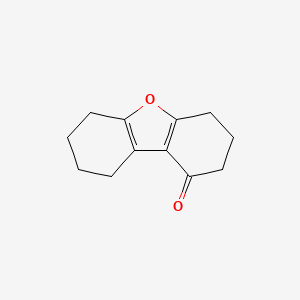
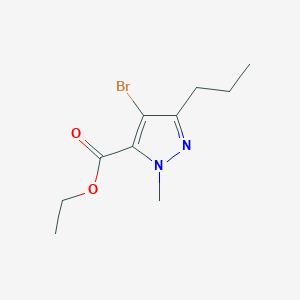
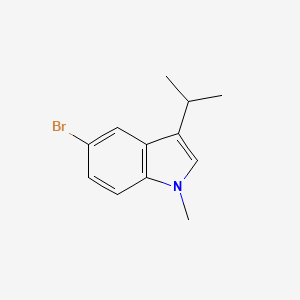

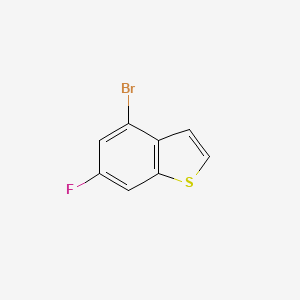

![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
